1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride
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Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
Quinazolin-4(3H)-one, a core structure in many quinazoline derivatives, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their presence and position on the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, 2-styryl-4(3H)-quinazolinone derivatives can be prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O2S/c21-20(22,23)14-5-3-4-13(12-14)18-16-6-1-2-7-17(16)25-19(26-18)27-10-8-15(9-11-27)30(24,28)29/h1-7,12,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAKULMBYSFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)F)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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